molecular formula C17H13FN4O2 B3402619 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1058500-93-8

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B3402619
CAS RN: 1058500-93-8
M. Wt: 324.31 g/mol
InChI Key: LULLVJFBYKDPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, also known as PF-04991532, is a small molecule inhibitor that targets the TRPV4 ion channel. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide targets the TRPV4 ion channel, which is involved in the regulation of various physiological processes such as osmoregulation, thermoregulation, and mechanosensation. 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide binds to the TRPV4 ion channel and inhibits its activity, which leads to a reduction in calcium influx and downstream signaling pathways. This, in turn, leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been shown to have several biochemical and physiological effects. In animal models of osteoarthritis, 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been shown to reduce pain and inflammation. Additionally, 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been shown to reduce lung injury and fibrosis in animal models of pulmonary fibrosis and acute lung injury. 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has also been shown to improve airway clearance in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is its specificity for the TRPV4 ion channel. This allows for targeted inhibition of this ion channel without affecting other ion channels or physiological processes. Additionally, 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide. One area of research is in the development of more potent and selective TRPV4 inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide and its downstream signaling pathways. Another area of research is in the development of novel drug delivery systems for 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, which could improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide in clinical trials.
Conclusion
In conclusion, 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a small molecule inhibitor that targets the TRPV4 ion channel. It has shown potential therapeutic applications in various diseases, including osteoarthritis, cystic fibrosis, pulmonary fibrosis, and acute lung injury. While there are some limitations to its use in lab experiments, 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has several advantages, including its specificity and good pharmacokinetic properties. There are several future directions for research on 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, which could lead to the development of more effective treatments for these diseases.

Scientific Research Applications

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of osteoarthritis. Studies have shown that 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can reduce pain and inflammation in animal models of osteoarthritis. Additionally, 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been studied for its potential use in the treatment of cystic fibrosis, pulmonary fibrosis, and acute lung injury.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)15-8-17(24)22(11-20-15)10-16(23)21-14-2-1-7-19-9-14/h1-9,11H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULLVJFBYKDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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